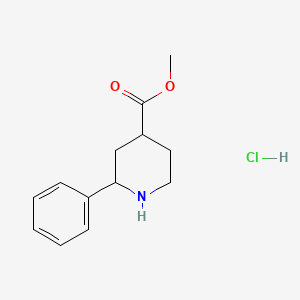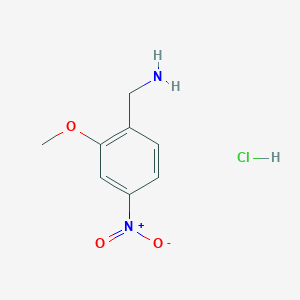![molecular formula C11H18N2O4 B13573776 tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol . It is known for its applications in synthetic organic chemistry and is often used as a building block in the synthesis of various organic compounds.
Métodos De Preparación
The synthesis of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-nitroethenyl reagents under specific conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include methylene chloride, imidazole, and tert-butyl(dimethyl)silyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of molecular interactions and pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, ultimately affecting biological processes .
Comparación Con Compuestos Similares
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
- tert-butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl group and the nitroethenyl moiety in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C11H18N2O4 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(8-12)5-7-13(15)16/h5,7,9H,4,6,8H2,1-3H3/b7-5+ |
Clave InChI |
ABWKTSRCGPHIDQ-FNORWQNLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(C1)/C=C/[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
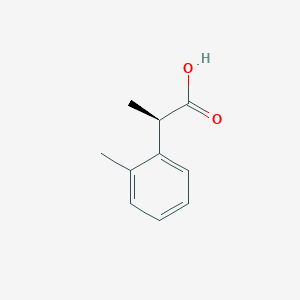
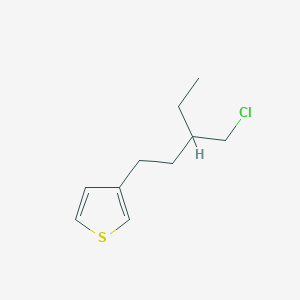

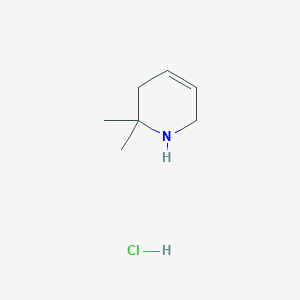
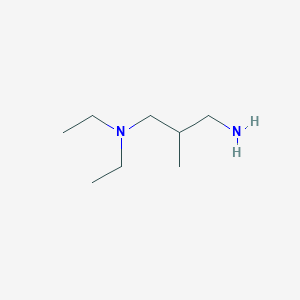

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)

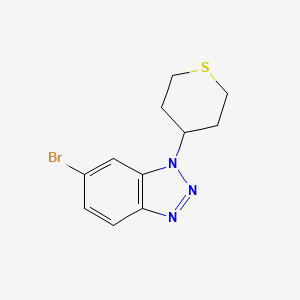
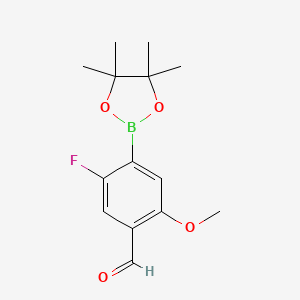
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
